Fercomin
Description
Fercomin, chemically identified as Ferruginol (C₂₀H₂₆O), is a diterpene phenolic compound predominantly isolated from plants of the Cupressaceae family, such as Sequoia sempervirens and Juniperus species . Its structure features a fused tricyclic abietane skeleton with a hydroxyl group at C12, contributing to its antioxidant and antimicrobial properties.
Properties
CAS No. |
104758-20-5 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(1R,3aR,4R,8aS)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O5/c1-14(2)18-13-19(24)22(4)20(12-15(3)10-11-23(18,22)26)28-21(25)16-6-8-17(27-5)9-7-16/h6-9,12,14,18,20,26H,10-11,13H2,1-5H3/t18-,20-,22-,23+/m1/s1 |
InChI Key |
UJYSKNUHBUUKAD-URHOCTSQSA-N |
SMILES |
CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |
Isomeric SMILES |
CC1=C[C@H]([C@]2(C(=O)C[C@@H]([C@]2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(C2(C(=O)CC(C2(CC1)O)C(C)C)C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Taxodione and Sugiol
Ferruginol belongs to the abietane diterpene class. Two structurally related compounds are Taxodione (C₂₀H₂₄O₃) and Sugiol (C₂₀H₂₆O₂), which share the abietane backbone but differ in functional groups (Table 1).
| Property | Ferruginol | Taxodione | Sugiol |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₆O | C₂₀H₂₄O₃ | C₂₀H₂₆O₂ |
| Molecular Weight | 282.42 g/mol | 312.40 g/mol | 298.42 g/mol |
| Key Functional Groups | C12 hydroxyl | C7 ketone, C14 methyl | C11 hydroxyl, C7 ketone |
| Bioactivity | Anticancer, Antioxidant | Antiparasitic | Anti-inflammatory |
| Source | Cupressaceae | Taxodium distichum | Salvia species |
Key Differences :
Functional Analogues: Curcumin and EF24
Ferruginol shares functional similarities with polyphenolic antioxidants like Curcumin (C₂₁H₂₀O₆) and its synthetic analog EF24 (C₁₉H₁₅F₃N₂O₂), particularly in free-radical scavenging and anticancer mechanisms (Table 2).
| Property | Ferruginol | Curcumin | EF24 |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₆O | C₂₁H₂₀O₆ | C₁₉H₁₅F₃N₂O₂ |
| Molecular Weight | 282.42 g/mol | 368.38 g/mol | 364.33 g/mol |
| Mechanism | ROS scavenging, Apoptosis induction | Nrf2 activation, Metal chelation | NF-κB inhibition |
| Bioavailability | Low (lipophilic) | Very low (rapid metabolism) | Moderate (enhanced stability) |
| Clinical Applications | Neuroprotection | Colorectal cancer | Ovarian cancer |
Key Insights :
- Curcumin exhibits superior metal-chelating properties but suffers from poor bioavailability due to rapid glucuronidation .
- EF24, a fluorinated curcumin analog, demonstrates enhanced stability and specificity in targeting interleukin-18 pathways, outperforming both Ferruginol and curcumin in vitro cytotoxicity .
Pharmacokinetic and Stability Comparisons
- Solubility: Ferruginol’s lipophilicity limits its aqueous solubility, whereas curcumin’s solubility is pH-dependent .
- Stability: Ferruginol is stable under acidic conditions, while curcumin degrades in the presence of metal ions like Cu²⁺ . EF24’s fluorinated structure resists metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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